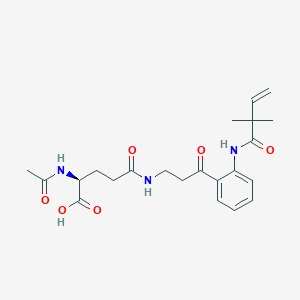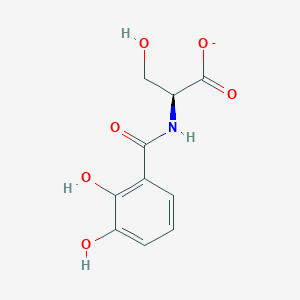
N-(2,3-dihydroxybenzoyl)-L-serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydroxybenzoyl)-L-serinate is the conjugate base of N-(2,3-dihydroxybenzoyl)-L-serine; major species at pH 7.3. It is a conjugate base of a N-(2,3-dihydroxybenzoyl)-L-serine.
Applications De Recherche Scientifique
1. Complexation with Metal Ions
N-(2,3-dihydroxybenzoyl)-L-serinate, as part of the compound enterochelin, exhibits the ability to complex with metal ions. Enterochelin, which is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, has been identified as having steric properties that enable it to act as a hexadentate ligand through its phenolic groups, thus playing a significant role in metal ion complexation (O'brien & Gibson, 1970).
2. Enzymatic Synthesis
Research has delineated the enzymatic synthesis process of 2,3-dihydroxy-N-benzoyl-L-serine in Escherichia coli. This synthesis involves multiple protein components that convert 2,3-dihydroxybenzoic acid, L-serine, and ATP into the cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine, which is subsequently hydrolyzed to form 2,3-dihydroxy-N-benzoyl-L-serine (Bryce, Weller, & Brot, 1971).
3. Iron Metabolism in Bacteria
N-(2,3-dihydroxybenzoyl)-L-serinate plays a role in the iron metabolism of Escherichia coli. Its precursor, enterochelin, facilitates the uptake, utilization, and excretion of iron by E. coli. The hydrolysis of enterochelin to N-(2,3-dihydroxybenzoyl)-L-serine is a critical step in this process, impacting the bioavailability of iron to the bacteria (O'brien, Cox, & Gibson, 1971).
4. Siderophore Synthesis
The synthesis of siderophores like enterobactin, which contains N-(2,3-dihydroxybenzoyl)-L-serine, is essential in the biological context. Enterobactin, synthesized from N-(2,3-dihydroxybenzoyl)-L-serine, plays a pivotal role in iron transport in bacteria, demonstrating the compound's importance in microbial iron acquisition (Ramirez et al., 1997).
Propriétés
Formule moléculaire |
C10H10NO6- |
|---|---|
Poids moléculaire |
240.19 g/mol |
Nom IUPAC |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/p-1/t6-/m0/s1 |
Clé InChI |
VDTYHTVHFIIEIL-LURJTMIESA-M |
SMILES isomérique |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)[O-] |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)[O-] |
Synonymes |
2,3-dihydroxybenzoylserine N-(2,3-dihydroxybenzoyl)-L-serine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




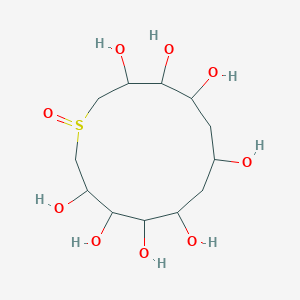
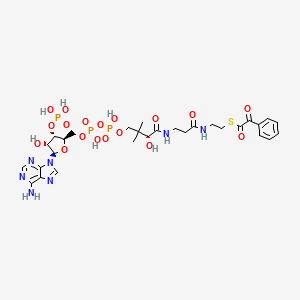

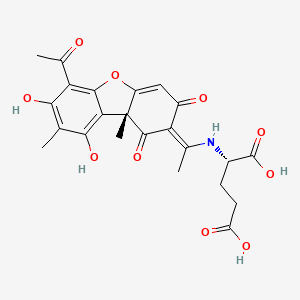
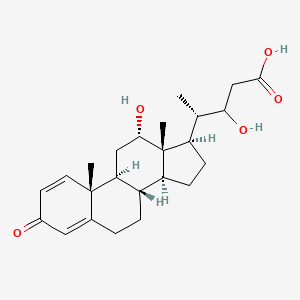
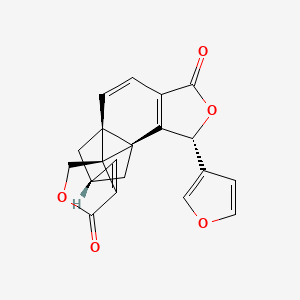
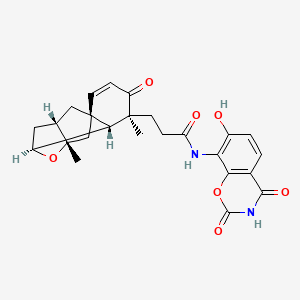
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)
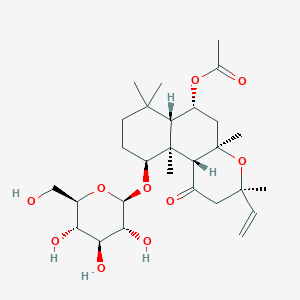

![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
